N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-{6-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}propanamide
Descripción
This compound features a quinazoline core substituted with a 1,3-dioxolo[4,5-g]quinazolin-8-one moiety, a benzodioxol-methyl group at the N-position, and a furan-2-ylmethyl carbamoyl methyl sulfanyl side chain (Fig. 1). Notably, the sulfanyl linkage and carbamoyl groups may enhance binding to biological targets through hydrogen bonding or hydrophobic interactions . A closely related analog, N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-[6-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]propanamide (CAS: 896706-01-7), replaces the furan group with a 4-fluorophenyl substituent, altering electronic and steric properties .
Propiedades
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-3-[6-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N4O8S/c32-24(28-11-16-3-4-20-21(8-16)37-14-36-20)5-6-31-26(34)18-9-22-23(39-15-38-22)10-19(18)30-27(31)40-13-25(33)29-12-17-2-1-7-35-17/h1-4,7-10H,5-6,11-15H2,(H,28,32)(H,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLGMARBSTUAVFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CCN3C(=O)C4=CC5=C(C=C4N=C3SCC(=O)NCC6=CC=CO6)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N4O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
564.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including the formation of each functional group and their subsequent coupling. Common synthetic routes may include:
Formation of Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Formation of Furan Moiety: This can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Formation of Quinazolinone Moiety: This can be synthesized through the condensation of anthranilic acid derivatives with amides or nitriles.
Industrial Production Methods
Industrial production of such compounds would require optimization of each synthetic step to maximize yield and purity. This often involves the use of automated synthesizers and high-throughput screening methods to identify the most efficient reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan and benzodioxole moieties.
Reduction: Reduction reactions could target the carbonyl groups within the quinazolinone structure.
Substitution: Nucleophilic substitution reactions could occur at various positions, depending on the presence of leaving groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the furan ring could lead to the formation of furanones, while reduction of the quinazolinone could yield dihydroquinazolinones.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, the compound might be studied for its potential as an enzyme inhibitor or receptor ligand, given its complex structure and multiple functional groups.
Medicine
In medicinal chemistry, such compounds are often investigated for their potential therapeutic effects, including anti-cancer, anti-inflammatory, or antimicrobial activities.
Industry
In industry, the compound could be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and thus inhibiting its activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparación Con Compuestos Similares
Structural Insights :
- Quinazoline vs.
- Substituent Effects : The furan-2-ylmethyl group in the target compound may engage in hydrogen bonding via its oxygen atom, while the 4-fluorophenyl group in BA95492 increases hydrophobicity and electron-withdrawing effects, possibly enhancing membrane permeability .
Mechanisms of Action and Bioactivity
- Shared Mechanisms : Compounds with structural similarity (e.g., target compound and BA95492) may exhibit overlapping biological targets. Network pharmacology studies suggest that structurally similar compounds (Tanimoto Coefficient >0.85) have a 20% probability of sharing gene expression profiles, highlighting context-dependent bioactivity .
- Divergent Activities : Despite structural parallels, the triazoloquinazoline derivatives () show distinct reactivity due to their fused triazole ring, which could influence metabolic stability or off-target effects .
Computational Predictions and Limitations
- Docking Studies : Molecular docking of similar compounds (e.g., benzimidazoles) suggests that sulfanyl and carbamoyl groups are critical for binding to enzymes like cytochrome P450 or kinases .
Key Research Findings
Structural Similarity ≠ Functional Similarity : While the target compound and BA95492 share a quinazoline backbone, the furan vs. fluorophenyl substitution leads to differences in electronic properties and target engagement .
Role of Heterocyclic Cores : Benzimidazole and triazoloquinazoline derivatives exhibit distinct bioactivity profiles compared to quinazoline-based compounds, underscoring the importance of core structure in drug design .
Network Pharmacology Insights: Systems biology approaches confirm that compounds with >85% structural similarity (e.g., oleanolic acid and hederagenin) often share mechanisms, but experimental validation remains essential .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
